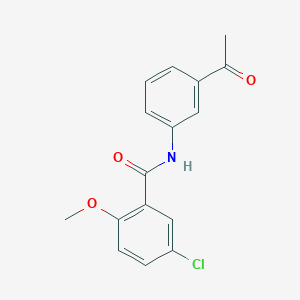
4-tert-butyl-N-(2-ethylhexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-ethylhexyl)benzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has been used extensively since then. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2-ethylhexyl)benzamide has been extensively studied for its insect-repellent properties. It has been used in various scientific research applications, including studies on the behavior and physiology of insects, the efficacy of insect repellents, and the development of new insect repellent formulations. 4-tert-butyl-N-(2-ethylhexyl)benzamide has also been used in studies on the transmission of insect-borne diseases such as malaria and dengue fever.
Wirkmechanismus
The exact mechanism of action of 4-tert-butyl-N-(2-ethylhexyl)benzamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans. 4-tert-butyl-N-(2-ethylhexyl)benzamide may also interfere with the insect's sense of smell and taste, making it less attractive to the insect.
Biochemical and Physiological Effects
4-tert-butyl-N-(2-ethylhexyl)benzamide has been shown to have low toxicity to humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. 4-tert-butyl-N-(2-ethylhexyl)benzamide has also been shown to have some neurotoxic effects in animals, but these effects have not been observed in humans.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-(2-ethylhexyl)benzamide is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is readily available and can be easily incorporated into experimental protocols. However, 4-tert-butyl-N-(2-ethylhexyl)benzamide has some limitations, including its potential to interfere with the behavior of insects and its potential to cause skin irritation in some individuals.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-(2-ethylhexyl)benzamide. One area of research is the development of new insect repellent formulations that are more effective and have fewer side effects. Another area of research is the study of the ecological impact of 4-tert-butyl-N-(2-ethylhexyl)benzamide and other insect repellents on non-target organisms. Finally, there is a need for more research on the mechanism of action of 4-tert-butyl-N-(2-ethylhexyl)benzamide and other insect repellents to better understand how they work and how they can be improved.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(2-ethylhexyl)benzamide involves the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate, which is then reacted with 4-tert-butylaniline to form the final product. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Eigenschaften
Molekularformel |
C19H31NO |
|---|---|
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
4-tert-butyl-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C19H31NO/c1-6-8-9-15(7-2)14-20-18(21)16-10-12-17(13-11-16)19(3,4)5/h10-13,15H,6-9,14H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
AUGNPDQLMMJUSJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Kanonische SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)

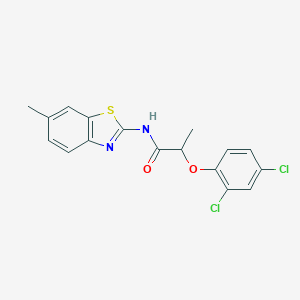

![N-[4-(dimethylamino)phenyl]hexanamide](/img/structure/B291399.png)
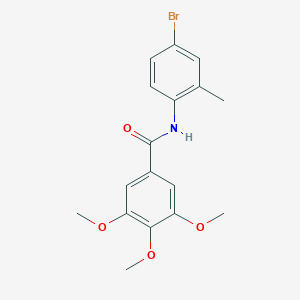

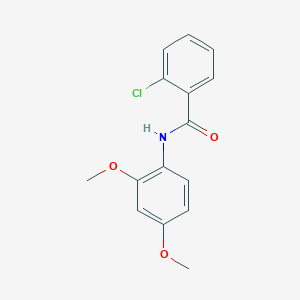
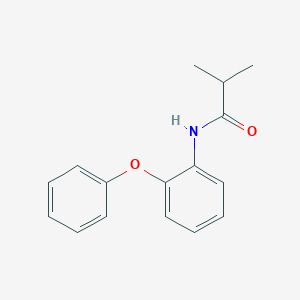


![Dimethyl 2-[(2-ethoxybenzoyl)amino]terephthalate](/img/structure/B291411.png)
